Nimbolid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Nimbolide, a limonoid triterpene found in the neem plant, has been reported to target multiple signaling pathways, including those related to inflammation, invasion, survival, growth, metastasis, and angiogenesis . It modulates various molecular targets such as epidermal growth factor (EGF), vascular endothelial growth factor (VEGF), insulin-like growth factor (IGF), Wingless and INT-1 (Wnt)/β-catenin, mitogen-activated protein kinases (MAPK)/c-Jun N-terminal kinases (JNK), phosphoinositide 3-kinase (PI3K)/AKT, tumor necrosis factor-α (TNF-α)/nuclear factor kappa B (NF-κβ), and death receptor 5 (DR5) .

Mode of Action

Nimbolide’s mode of action is multifaceted. It induces apoptosis, inhibits cell proliferation, and modulates carcinogen-metabolizing enzymes . It also suppresses metastasis and angiogenesis . Nimbolide interferes with the mitochondrial outer membrane permeabilization (MOMP), which encourages caspase activation and apoptosis. Additionally, nimbolide lowers the quantity of cyclin-dependent kinases (CDKs) and cyclins, resulting in cell cycle arrest .

Biochemical Pathways

Nimbolide affects several biochemical pathways. It inhibits the PI3K/AKT/mTOR and ERK signaling pathways, which prevents a range of human cancer cells from proliferating . It also suppresses the NF-κB signaling pathway, which is involved in inflammation, cell survival, and metastasis .

Pharmacokinetics

The use of adjuvants or specific delivery systems such as nanoparticle formulations, liposomes, or other drug delivery systems could significantly improve its bioavailability .

Result of Action

Nimbolide exhibits potent anticancer effects in various types of cancers. It has been reported to induce multiple cytotoxic effects in tumor cells by modulating cell proliferation, cell cycle, apoptosis, and metastasis . It also shows potential chemopreventive activity in animal models .

Action Environment

The action of nimbolide can be influenced by various environmental factors. For instance, the presence of other compounds in the neem leaf extract could potentially affect the bioavailability and efficacy of nimbolide

Biochemische Analyse

Biochemical Properties

Nimbolide has been demonstrated to interact with various enzymes, proteins, and other biomolecules in biochemical reactions . It exhibits multifaceted anticancer activities, including the modulation of multiple cell signaling pathways related to inflammation, invasion, survival, growth, metastasis, and angiogenesis .

Cellular Effects

Nimbolide influences cell function by inducing apoptosis, inhibiting proliferation, and modulating cell death . It also suppresses metastasis and angiogenesis, and modulates carcinogen-metabolizing enzymes .

Molecular Mechanism

Nimbolide exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It targets multiple signaling pathways to reduce proliferation and induce apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

The effects of Nimbolide have been observed over time in both in vitro and in vivo studies . Comprehensive long-term toxicological studies are still needed to fully understand its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Nimbolide vary with different dosages in animal models . While it shows promising anticancer and chemopreventive properties, there is a need for systematic preclinical pharmacokinetic and toxicological research to establish safe dosage ranges .

Metabolic Pathways

Nimbolide is involved in various metabolic pathways, interacting with enzymes or cofactors .

Subcellular Localization

Future studies may reveal any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of nimbolide involves a convergent approach through a late-stage coupling strategy. This method utilizes a sulfonyl hydrazone-mediated etherification followed by a radical cyclization . The process begins with the preparation of a pharmacophore-containing building block and diversifiable hydrazone units, enabling the modular synthesis of nimbolide and its analogues .

Industrial Production Methods: Industrial production of nimbolide primarily relies on the extraction from neem leaves using advanced techniques such as microwave-assisted extraction (MAE). This method enhances the yield and purity of nimbolide by utilizing microwave energy to accelerate the extraction process . The crude extract is then purified using chromatographic techniques to obtain nimbolide in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Nimbolide undergoes various chemical reactions, including:

Oxidation: Nimbolide can be oxidized to form epoxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert nimbolide into its corresponding alcohols and diols.

Substitution: Nimbolide can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines and thiols are frequently employed in substitution reactions.

Major Products: The major products formed from these reactions include epoxides, alcohols, diols, and various substituted nimbolide derivatives .

Vergleich Mit ähnlichen Verbindungen

Nimbolide is unique among limonoids due to its potent anticancer activity and ability to modulate multiple cell signaling pathways . Similar compounds include:

Azadirachtin: Another major constituent of neem, known for its insecticidal properties.

Nimbin: Exhibits antimicrobial and anti-inflammatory activities.

Nimbolinin: Known for its antioxidant properties.

Nimbidol: Displays antifungal and antibacterial activities.

Salannin: Possesses insect repellent properties.

Nimbolide stands out due to its broad spectrum of biological activities and its potential as a therapeutic agent in oncology .

Eigenschaften

CAS-Nummer |

25990-37-8 |

|---|---|

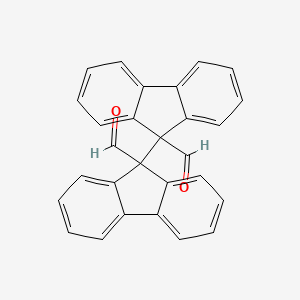

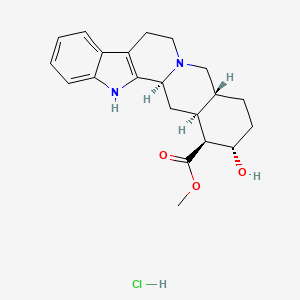

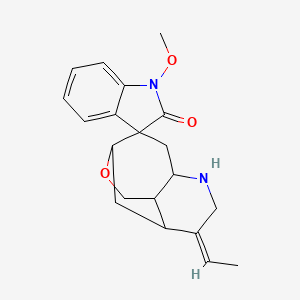

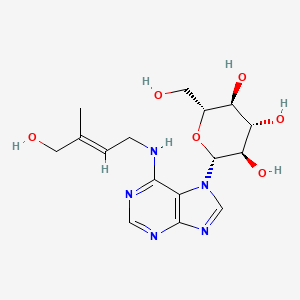

Molekularformel |

C27H30O7 |

Molekulargewicht |

466.5 g/mol |

IUPAC-Name |

methyl 2-[(1R,2S,9R,10S,11R,15R)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate |

InChI |

InChI=1S/C27H30O7/c1-13-15(14-7-9-32-12-14)10-16-20(13)27(4)17(11-19(29)31-5)26(3)18(28)6-8-25(2)22(26)21(23(27)33-16)34-24(25)30/h6-9,12,15-17,21-23H,10-11H2,1-5H3/t15?,16?,17-,21-,22?,23-,25-,26+,27-/m1/s1 |

InChI-Schlüssel |

JZIQWNPPBKFOPT-UROQDKJMSA-N |

SMILES |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OC(=O)C6(C=CC5=O)C)C)CC(=O)OC)C |

Isomerische SMILES |

CC1=C2C(CC1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5(C6[C@H]4OC(=O)[C@@]6(C=CC5=O)C)C)CC(=O)OC)C |

Kanonische SMILES |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OC(=O)C6(C=CC5=O)C)C)CC(=O)OC)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Nimbolide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)nicotinamide (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B1678813.png)